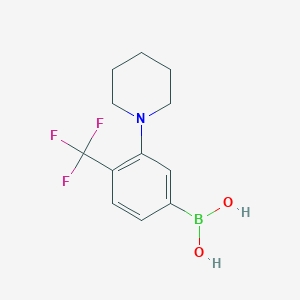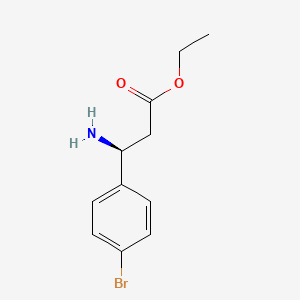
2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C13H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole-4-carbaldehyde with benzylamine under specific reaction conditions. One common method involves the use of chloro(trimethyl)silane in pyridine at 90°C, which facilitates the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other pyrazole derivatives, such as:
1-Benzyl-1H-pyrazol-4-yl)propan-2-amine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds have a benzimidazole ring fused to the pyrazole ring, resulting in different pharmacological properties.
Imidazole containing compounds: These compounds have a similar heterocyclic structure but with different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)12-8-15-16(10-12)9-11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 |
InChI Key |
ZKZXDZOOOIZYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)



![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)





